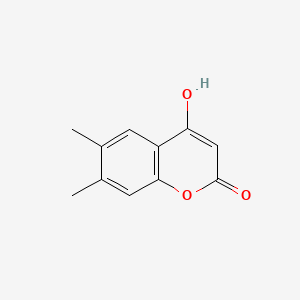

4-Hydroxy-6,7-dimethylcoumarin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZQBMBPNZPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55004-77-8 | |

| Record name | 4-Hydroxy-6,7-dimethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6,7-dimethylcoumarin from 3,4-dimethylphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-6,7-dimethylcoumarin, a valuable heterocyclic compound with applications in pharmaceuticals and material science. The primary focus is on the Pechmann condensation of 3,4-dimethylphenol with malonic acid, detailing the reaction mechanism, optimization of conditions, and a step-by-step experimental protocol. Furthermore, this guide explores alternative synthetic strategies, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. This document is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 4-Hydroxycoumarins

The 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Most notably, it is the foundational component of widely used oral anticoagulants, such as warfarin. The biological activity of these molecules is intrinsically linked to their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of blood clotting factors. Beyond their anticoagulant properties, 4-hydroxycoumarin derivatives have demonstrated antibacterial, antifungal, antiviral, and anti-inflammatory activities.

The target molecule of this guide, this compound, is a specifically substituted derivative with potential applications in the development of novel therapeutic agents and as a fluorescent probe in biological imaging. The strategic placement of dimethyl groups on the benzene ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This guide will provide a detailed exploration of the chemical synthesis of this important molecule, with a primary focus on the robust and widely applicable Pechmann condensation.

The Pechmann Condensation: A Classic Approach to Coumarin Synthesis

The Pechmann condensation, first reported by Hans von Pechmann in 1883, remains one of the most efficient and straightforward methods for the synthesis of coumarins.[2] The reaction involves the condensation of a phenol with a β-ketoester or, in the case of 4-hydroxycoumarins, with malonic acid or its derivatives, under acidic conditions.[2]

Mechanistic Insights

The mechanism of the Pechmann condensation is a multi-step process initiated by the acid-catalyzed reaction between the phenol and malonic acid. While the exact sequence of events can be influenced by the specific reactants and conditions, the generally accepted mechanism involves the following key steps:

-

Esterification/Acylation: The reaction is believed to commence with the formation of a mono-ester of malonic acid with the phenolic hydroxyl group of 3,4-dimethylphenol. This step is facilitated by the acidic catalyst.

-

Intramolecular Friedel-Crafts Acylation: The newly formed ester then undergoes an intramolecular electrophilic aromatic substitution, where the activated carbonyl group of the malonic acid moiety attacks the electron-rich aromatic ring of the dimethylphenol. The ortho position to the hydroxyl group is the preferred site of attack due to electronic activation.

-

Cyclization and Dehydration: The resulting intermediate rapidly cyclizes to form a heterocyclic ring. Subsequent dehydration leads to the formation of the stable aromatic coumarin ring system.

Caption: Generalized workflow of the Pechmann condensation.

Choice of Catalyst: A Critical Parameter

A variety of acidic catalysts can be employed for the Pechmann condensation, with the choice significantly impacting reaction time, temperature, and yield. For the synthesis of 4-hydroxycoumarins from phenols and malonic acid, strong protic acids and Lewis acids are commonly used.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Concentrated Sulfuric Acid | Often used in excess, moderate to high temperatures. | Readily available, inexpensive, and effective for many substrates. | Harsh conditions can lead to side reactions and charring, corrosive, and generates significant acidic waste.[3][4] |

| Phosphorus Pentoxide (P₂O₅) | Used in conjunction with a high-boiling solvent or neat. | Powerful dehydrating agent, can drive the reaction to completion. | Can be difficult to handle, and the reaction can be vigorous. |

| Zinc Chloride (ZnCl₂) with Phosphorus Oxychloride (POCl₃) | Anhydrous conditions are crucial. | Effective for less reactive phenols. | Reagents are moisture-sensitive and corrosive. |

| Polyphosphoric Acid (PPA) | Used as both catalyst and solvent at elevated temperatures. | Good yields for many coumarin syntheses.[1] | High viscosity can make stirring and product isolation challenging. |

| Solid Acid Catalysts (e.g., Amberlyst-15, Nafion-H) | Can be used in solvent-free or high-boiling solvent systems. | Reusable, environmentally friendly, and can simplify product purification.[3][5] | May require higher temperatures and longer reaction times compared to strong mineral acids. |

For the synthesis of this compound from 3,4-dimethylphenol, concentrated sulfuric acid is a common and effective choice, though careful temperature control is necessary to minimize side product formation.

Detailed Experimental Protocol: A Generalized Procedure

The following protocol is a generalized procedure for the synthesis of this compound via Pechmann condensation, based on established methodologies for similar compounds. Researchers should optimize the specific parameters for their laboratory setup.

Materials:

-

3,4-Dimethylphenol

-

Malonic Acid

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenol and an equimolar amount of malonic acid.

-

Cooling: Place the flask in an ice bath and allow the contents to cool to below 10 °C.

-

Addition of Catalyst: Slowly and carefully add concentrated sulfuric acid to the cooled mixture with continuous stirring. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. The reaction mixture is then gently heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Routes

While the Pechmann condensation is a robust method, other synthetic strategies can be employed for the synthesis of 4-hydroxycoumarins. The choice of method may be influenced by the availability of starting materials, desired substitution patterns, and scalability.

Synthesis from 2'-Hydroxyacetophenones

An alternative route involves the reaction of a 2'-hydroxyacetophenone derivative with a carbonate ester, such as diethyl carbonate, in the presence of a strong base like sodium hydride.[1] This method is particularly useful when the corresponding 2'-hydroxyacetophenone is readily available.

Deacylation of 3-Acyl-4-hydroxycoumarins

4-Hydroxycoumarins can also be prepared by the deacylation of 3-acyl-4-hydroxycoumarins.[1] This approach is advantageous if the 3-acyl derivative is easily synthesized. The deacylation is typically carried out under acidic or basic conditions.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization using modern analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups, and the proton at the C3 position. The hydroxyl proton may be observed as a broad singlet or may exchange with deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon and the carbon atoms of the aromatic and heterocyclic rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group (typically a broad peak around 3200-3600 cm⁻¹) and the lactone carbonyl (C=O) group (around 1650-1750 cm⁻¹).[6]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, with a detailed focus on the Pechmann condensation of 3,4-dimethylphenol and malonic acid. The mechanistic underpinnings of this classic reaction have been discussed, along with a practical, step-by-step experimental protocol. A comparative analysis of various catalysts and a brief overview of alternative synthetic routes have also been presented to provide researchers with a broader perspective on the available synthetic methodologies. The successful synthesis and characterization of this and other substituted 4-hydroxycoumarins will continue to be of significant importance in the fields of medicinal chemistry and materials science.

References

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (URL not available)

- Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with PVP-supported phosphotungstic acid c

- A review on convenient synthesis of substituted coumarins using reuseable solid acid c

- A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. BenchChem. (2025).

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, (2020).

- A review on convenient synthesis of substituted coumarins using reuseable solid acid c

- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.

- Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia.

- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv

- 4-Hydroxycoumarin(1076-38-6) 1H NMR spectrum. ChemicalBook. (URL not available)

- Pechmann condens

- synthesis of coumarin derivatives via pechmann condensation and nitr

- Coumarin Synthesis via Pechmann Condensation on Silica-Supported Sulfuric Acid Under Microwave Irradiation. Asian Journal of Chemistry, (2009).

- A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Deriv

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (URL not available)

- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, (2019).

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, (2021).

- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, (2023).

- Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare. (2016).

- Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condens

- Starch sulfuric acid (SSA) as a bio-supported and recyclable catalyst for the synthesis of coumarins using von Pechmann condensation under solvent-free condition. Organic Chemistry: An Indian Journal, (2014).

- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Scientific Research in Science and Technology, (2019).

- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Deriv

Sources

- 1. sciepub.com [sciepub.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]

- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

The Synthesis of 4-Hydroxy-6,7-dimethylcoumarin via Pechmann Condensation: A Technical Guide for Advanced Drug Discovery

Introduction: The Enduring Significance of the Coumarin Scaffold in Medicinal Chemistry

The 4-hydroxycoumarin nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents.[1] Its inherent structural features and synthetic accessibility have cemented its role in the development of therapeutics with a wide array of biological activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties.[2] Notably, the coumarin framework is central to the blockbuster anticoagulant Warfarin, a testament to its profound impact on clinical medicine.[3] This guide provides an in-depth technical exploration of the Pechmann condensation for the synthesis of a specific, high-value derivative: 4-Hydroxy-6,7-dimethylcoumarin. This compound holds significant potential as a versatile intermediate for the generation of novel drug candidates.[4][5]

This document is intended for researchers, scientists, and professionals in the field of drug development. It will elucidate the mechanistic intricacies of the Pechmann condensation, provide a detailed, field-tested protocol for the synthesis of this compound, and offer insights into the critical parameters that govern the success of this venerable yet highly relevant transformation.

The Pechmann Condensation: A Mechanistic Deep Dive

The Pechmann condensation is a classic and highly effective method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester or a carboxylic acid containing a β-carbonyl group.[6][7] The reaction proceeds through a series of well-defined steps, the understanding of which is paramount for optimizing reaction conditions and maximizing yields.

The currently accepted mechanism involves an initial transesterification between the phenol and the β-ketoester, catalyzed by a strong acid.[7] This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) where the activated carbonyl group attacks the electron-rich aromatic ring of the phenol ortho to the hydroxyl group, leading to cyclization.[7] The final step is a dehydration of the cyclic intermediate to afford the stable, aromatic coumarin ring system.[6]

Recent studies utilizing advanced analytical techniques such as NMR have provided compelling evidence for the sequence of these steps, confirming the formation of key intermediates and solidifying our understanding of the reaction pathway.[7] The choice of acid catalyst is critical and can significantly influence the reaction rate and outcome. While traditional Brønsted acids like sulfuric acid are effective, a host of modern, heterogeneous, and reusable catalysts have been developed to enhance the environmental profile and efficiency of the Pechmann condensation.[8]

Caption: The reaction mechanism of the Pechmann condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, leveraging the foundational principles of the Pechmann condensation. The selection of 3,4-dimethylphenol as the starting phenolic substrate is dictated by the desired substitution pattern of the final product.

Reagents and Materials

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 3,4-Dimethylphenol | C₈H₁₀O | 122.16 | 1.22 g (10 mmol) | Phenolic Substrate |

| Malonic Acid | C₃H₄O₄ | 104.06 | 1.04 g (10 mmol) | β-dicarbonyl source |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | Catalyst & Dehydrating Agent |

| Crushed Ice | H₂O | 18.02 | ~100 g | Precipitation |

| Ethanol (95%) | C₂H₆O | 46.07 | As needed | Recrystallization Solvent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully add 10 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10 °C.

-

Addition of Reactants: To the cooled sulfuric acid, slowly and sequentially add 1.22 g (10 mmol) of 3,4-dimethylphenol and 1.04 g (10 mmol) of malonic acid with continuous stirring. The addition should be done portion-wise to control the exothermic nature of the reaction.

-

Reaction Progression: After the complete addition of the reactants, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring. A solid precipitate of the crude product will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly with cold water until the washings are neutral to litmus paper. This step is crucial to remove any residual acid.

-

Purification: The crude this compound can be purified by recrystallization from 95% ethanol to yield a crystalline solid.[9]

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8][10]

Caption: A streamlined workflow for the synthesis and purification of this compound.

Causality in Experimental Choices and Self-Validating Systems

The protocol outlined above is designed as a self-validating system, where each step is a logical consequence of the underlying chemical principles.

-

Choice of Catalyst: Concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst for both the transesterification and the cyclization steps, and as a dehydrating agent to drive the final step of the reaction to completion.[11] While other catalysts exist, sulfuric acid is a cost-effective and highly efficient choice for this transformation.[8]

-

Temperature Control: The initial cooling of the sulfuric acid and the slow addition of reactants are critical for managing the exothermicity of the reaction. This prevents unwanted side reactions and ensures a controlled and safe process.

-

Work-up Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which is sparingly soluble in water. The subsequent washing with water is essential to remove the highly corrosive and water-soluble sulfuric acid.

-

Purification: Recrystallization is a robust and reliable method for purifying solid organic compounds. The choice of ethanol as the solvent is based on the differential solubility of the desired product and any impurities at different temperatures.

Conclusion: A Versatile Synthesis for a Promising Scaffold

The Pechmann condensation remains a powerful and versatile tool in the synthetic organic chemist's arsenal for the construction of the coumarin scaffold. The synthesis of this compound, as detailed in this guide, provides a gateway to a class of compounds with significant potential for the development of novel therapeutics. By understanding the mechanistic underpinnings of this reaction and adhering to a well-designed experimental protocol, researchers can efficiently access this valuable intermediate and explore its utility in the ongoing quest for new and improved medicines.

References

- Benchchem. 4-Hydroxycoumarin as a starting material for drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLwSG21yFD6wkHW8WEDq5aGjyCnHbWtntn_RyfP6S4e73HWqKpb-8_0Au-na4s3lhg1j-_n-y1t4sGzLD1xSQWQXgJtDkANig1I-oIQRD54FmSV-NfK8-djoZCh4BJlptwA7ICKjCv8Nx0YOn8_lVm5yu5n6n68zToVKMWHCdUWI2smJ0qz-Am6XqJU_XYhu2wczQmh-r6w==]

- Wikipedia. Pechmann condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbY6_fcKmd5DFHYs-UsnKqCGZLwmlz7HYFaVFAQcnh8YAYfayyJBzgdQnmf-COt9lpOyjpkezbLid_3mBq0cCfXZgKy5KwpZ13QGUIwp7vOo0yizSPN3x93JxFuicgbXaIYlMPfeV2x7S-ZxVrlg==]

- Benchchem. Understanding 4-Hydroxycoumarin: Properties, Applications, and Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmoPSRZM4kL6EZWLWFBwCaWN5vh3erloRDxooAnNh7MwLu3iQC0XAkwP7v8Lsl6Yce_hBfPI6n-LkAg0LMaZO7m7NMKSY8rf6Fi4fbpSqEN-Fib3x6l4lG_IqQQxTwrZEgQXE9g4LOOROHVbqggmY7m1pFw-IrlANvth7-UUYJ9hSGUBkYsBUkmT5y90XZXroJX7GFWdzzMW_cu55fz1AA_1ggM1z-A9qEkrnR-rXrDGX3qixaOcw=]

- Gao, W.-T., Hou, W.-D., Zheng, M.-R., & Tang, L.-J. (2011). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Synthetic Communications, 41(13), 1886-1893. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2010.498603]

- Taylor & Francis Online. P4O10/TfOH-mediated metal-free synthesis of 4-hydroxycoumarins and a one-pot strategy to build their hybrids. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2268884]

- Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [URL: http://pubs.sciepub.com/wjoc/7/1/3/index.html]

- Lin, Y.-M., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10865. [URL: https://www.mdpi.com/1420-3049/17/9/10846]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54682088]

- ACS Publications. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. [URL: https://pubs.acs.org/doi/10.1021/jo502422x]

- J&K Scientific. Pechmann Condensation. [URL: https://www.jk-sci.

- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2010). Molecules, 15(4), 2496-2506. [URL: https://www.mdpi.com/1420-3049/15/4/2496]

- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 151-157. [URL: https://www.ias.ac.in/article/ppl/chem/028/03/0151-0157]

- ResearchGate. (PDF) Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [URL: https://www.researchgate.net/publication/375599557_Advances_in_4-Hydroxycoumarin_Chemistry_Functionalization_Prominent_4-Hydroxycoumarin-based_Therapeutics_and_Their_Pharmacological_Significance]

- Taylor & Francis. Pechmann condensation – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003297184-2/prelude-green-syntheses-drugs-natural-products-leonardo-xochicale-santana-vidyasagar-blanca-munoz-flores-v%C3%ADctor-jim%C3%A9nez-p%C3%A9rez]

- Benchchem. A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYH_uNhQrQV03YQ9pmKqjxpxN6TYjzmzZvaqcbvv9f5Y7qCgjxFeL5e8jG7sp3Wy8r01NHzoBxSmH_O3vQ-TNEj3FDtKV53JuRLHt-jWP_lchd-ty6rNspTSsanjNZdk8aowpqdY1W4mWtCN5MvmAaMZZcFD4AwLmT8pq223EtOsTByV2__JUvHzpPuGho4EYzdMk2ik5bYF1YRk5NwmB2WWOrDeZuCJwZgz3PjqCR07Fa98foXxI=]

- Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [URL: https://www.organic-chemistry.

- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2013). Molecules, 18(4), 4160-4191. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270278/]

- NCF International. 4-hydroxycoumarin (4HC) synthesis. Advantages, applications and possible future developments of a new methodology. [URL: https://www.ncfinternational.com/en/biotechnology/4-hydroxycoumarin-4hc-synthesis-advantages-applications-and-possible-future-developments-of-a-new-methodology/]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. sciepub.com [sciepub.com]

- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. This compound | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Hydroxy-6,7-dimethylcoumarin

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding a Privileged Scaffold

In the landscape of medicinal chemistry, the coumarin nucleus represents a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds. From anticoagulants like warfarin to fluorescent probes and photosensitizing agents, the versatility of this benzopyran-2-one core is remarkable. 4-Hydroxy-6,7-dimethylcoumarin (CAS 55004-77-8) is a specific analogue of interest, combining the key 4-hydroxy feature, crucial for anticoagulant activity and synthetic elaboration, with a dimethylated benzene ring that modulates lipophilicity and metabolic stability.

A rigorous and unambiguous structural confirmation is the bedrock upon which all further biological and pharmacological investigation is built. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is framed from the perspective of a senior application scientist, moving beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount before delving into spectral data. The structure of this compound, with the IUPAC-recommended atom numbering convention used for NMR assignments, is presented below. This numbering scheme is the foundational map for our spectroscopic journey.

Caption: A simplified fragmentation pathway for the [M-H]⁻ ion.

Authoritative Grounding: The primary fragmentation pathway for deprotonated hydroxycoumarins involves the loss of CO and/or CO₂. In this case, the loss of a 28 Da neutral fragment (CO) from the precursor ion at m/z 189.05 would yield a fragment ion at m/z 161.06. A subsequent loss of a methyl radical followed by hydrogen abstraction could lead to a fragment near m/z 145.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of ~1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 methanol:water).

-

Liquid Chromatography (LC) Setup:

-

Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Run a gradient from 10% B to 95% B over 5 minutes to elute the compound. Flow rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS) Setup:

-

Use an ESI source operating in negative ion mode.

-

Full Scan (MS1): Scan a mass range from m/z 100 to 300 to detect the [M-H]⁻ ion.

-

Tandem MS (MS/MS): Set up a data-dependent acquisition method to trigger fragmentation of the most intense ion in the MS1 scan (which should be m/z 189.05). Apply a normalized collision energy of ~20-30% to induce fragmentation.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Analyze the MS1 spectrum for the accurate mass of the [M-H]⁻ ion and the MS/MS spectrum for characteristic fragment ions.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous and robust structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl and lactone functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's gas-phase stability. This comprehensive spectroscopic dataset serves as a reliable, self-validating reference for any researcher or drug development professional working with this important coumarin derivative.

References

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link: http://article.sapub.org/10.5923.c.chemistry.201501.07.html]

- Lin, C. H., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-, 7-hydroxy-, and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10867. [Link: https://www.mdpi.com/1420-3049/17/9/10846]

- Abdou, W. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Sulfur Chemistry, 40(1), 87-121. [Link: https://www.tandfonline.com/doi/full/10.1080/17415993.2018.1524855]

- Al-Amiery, A. A., Kadhum, A. A., & Mohamad, A. B. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5725. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268340/]

- SpectraBase. (n.d.). This compound. Wiley. [Link: https://spectrabase.com/spectrum/F7mdNvVIxNC]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/54682088]

- Dimić, D. S., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2548. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123719/]

- J&K Scientific. (n.d.). This compound. [Link: https://www.jk-sci.com/4-Hydroxy-6,7-dimethylcoumarin-55004-77-8-26021.html]

- Kouam, F. R., et al. (2018). Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. Journal of Chemical and Pharmaceutical Research, 10(10), 1-11. [Link: https://www.jocpr.

- Sun, C., et al. (2020). Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations. Journal of Mass Spectrometry, 55(5), e4496. [Link: https://pubmed.ncbi.nlm.nih.gov/31914483/]

- Zeba, N., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Organic Chemistry Journal, 5, 19-27. [Link: https://benthamopen.com/ABSTRACT/TOOCJ-5-19]

- Zeba, N., & Traldi, P. (2009). Negative ion electrospray ionization mass spectrometry and computational studies on substituted 7-hydroxycoumarins. Rapid Communications in Mass Spectrometry, 23(17), 2745-2751. [Link: https://pubmed.ncbi.nlm.nih.gov/19637324/]

The Elucidation of the Crystal Structure of 4-Hydroxy-6,7-dimethylcoumarin: A Technical Guide for Drug Discovery and Materials Science

Abstract

4-Hydroxy-6,7-dimethylcoumarin is a significant heterocyclic compound, forming the structural core of numerous molecules with diverse pharmacological and material properties. A definitive understanding of its three-dimensional atomic arrangement in the solid state is paramount for rational drug design, polymorphism screening, and the development of novel materials. This technical guide presents a comprehensive, field-proven methodology for the complete determination and analysis of the crystal structure of this compound. While a definitive, publicly available single-crystal X-ray diffraction structure for this specific molecule is not yet documented, this guide provides a complete roadmap for its elucidation. We will detail the necessary steps from synthesis and crystallization to advanced crystallographic and computational analysis, empowering researchers to bridge this knowledge gap.

Introduction: The Significance of this compound

Coumarin derivatives are a class of compounds renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-tumor properties.[1][2] The substitution pattern on the coumarin nucleus plays a critical role in modulating these activities. This compound, with its specific methyl and hydroxyl functional groups, is a key intermediate in the synthesis of more complex bioactive molecules and is also investigated for its potential as a fluorescent marker and antioxidant.[3]

A precise knowledge of the crystal structure provides invaluable insights into:

-

Intermolecular Interactions: Understanding the hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern the packing of molecules in the solid state.

-

Polymorphism: Identifying different crystalline forms of the same compound, which can have significant impacts on solubility, bioavailability, and stability.

-

Structure-Activity Relationships (SAR): Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Material Properties: Predicting and understanding properties such as fluorescence and non-linear optical behavior in the solid state.

This guide will provide the experimental and computational framework necessary to fully characterize the crystal structure of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation. For this compound, this would involve the reaction of 3,4-dimethylphenol with a suitable C3 synthon, such as malonic acid, in the presence of a condensing agent like sulfuric acid or a Lewis acid catalyst.

Experimental Protocol: Synthesis via Pechmann Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dimethylphenol (1.0 eq) and malonic acid (1.1 eq).

-

Addition of Condensing Agent: Slowly add concentrated sulfuric acid (2-3 volumes) to the mixture while cooling in an ice bath to control the initial exotherm.

-

Reaction: Heat the mixture to 70-80 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice with vigorous stirring. The crude product will precipitate out.

-

Purification: Filter the precipitate, wash thoroughly with cold water to remove any remaining acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][5]

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions must be determined empirically.

Experimental Protocol: Crystal Growth Methodologies

-

Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

-

Vapor Diffusion:

-

Place a concentrated solution of the compound in a small vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble.

-

The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a nearly saturated solution of the compound at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The decrease in solubility will induce crystallization.

-

Experimental Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement in a crystalline solid.[6]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects.[1]

-

Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.[7]

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.[6]

-

-

Structure Solution and Refinement:

-

The collected data is processed to yield a set of structure factors.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

-

-

Data Deposition:

-

The final crystal structure is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).

-

Computational Structure Prediction and Analysis: A Synergistic Approach

In the absence of an experimental structure, and to complement experimental findings, computational chemistry provides powerful tools for predicting and analyzing the crystal structure. Density Functional Theory (DFT) is a particularly robust method for this purpose.[8][9]

Workflow for Computational Analysis

Caption: Computational Chemistry Workflow using DFT.

Computational Protocol: DFT Calculations

-

Molecular Geometry Optimization:

-

Frequency Calculations:

-

Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Crystal Structure Prediction:

-

Analysis of Intermolecular Interactions:

-

The predicted crystal structure is analyzed to identify and characterize hydrogen bonds, C-H···O interactions, and π-π stacking.

-

-

Electronic Property Calculations:

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[8]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.[8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge transfer interactions within the molecule and between molecules in the crystal lattice.[8]

-

Data Presentation and Interpretation

A comprehensive analysis of the crystal structure requires the clear presentation of key data.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₁H₁₀O₃ |

| Formula Weight | 190.19 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Note: The values in this table would be populated upon successful experimental determination or computational prediction.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts and Assignments |

| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons, methyl protons, and hydroxyl proton. |

| ¹³C NMR (DMSO-d₆) | Expected signals for carbonyl carbon, aromatic carbons, and methyl carbons. |

| FT-IR (KBr, cm⁻¹) | Characteristic bands for O-H stretching, C=O stretching (lactone), and C=C stretching (aromatic). |

| UV-Vis (Ethanol) | Expected absorption maxima characteristic of the coumarin chromophore. |

Conclusion and Future Directions

The determination of the crystal structure of this compound is a critical step in unlocking its full potential in drug discovery and materials science. This technical guide has outlined a robust and comprehensive methodology, combining synthesis, single-crystal X-ray diffraction, and computational analysis, to achieve this goal. The detailed protocols provided herein serve as a practical resource for researchers in the field.

Future work should focus on the experimental execution of these protocols to obtain and publish the definitive crystal structure. Furthermore, the investigation of potential polymorphs and the synthesis and structural analysis of co-crystals could provide deeper insights into the solid-state behavior of this important coumarin derivative and pave the way for the development of novel, high-performance materials and therapeutics.

References

- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(7). [Link]

- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Semantic Scholar. [Link]

- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs.

- Shtukenberg, A. G., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science (RSC Publishing). [Link]

- Wang, Z., et al. (2016). Coumarin-embedded[15]helicene derivatives: synthesis, X-ray analysis and photoconducting properties. Nanoscale (RSC Publishing). [Link]

- Benali, B., et al. (2014). Synthesis and Single Crystal X−Ray Diffraction Studies of Coumarin-based Zn(II) and Mn(II) Complexes, involving Supramolecular Interactions.

- Mehariya, K. R., et al. (2017).

- Abdou, W. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 11(7), 1042-1065. [Link]

- Various Authors. X-ray Diffraction Protocols and Methods.

- Stefanou, V., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(1), 384-402. [Link]

- Ha, S. T., et al. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Molecules, 23(9), 2275. [Link]

- Chopra, D. (2019). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 96(12), 1629-1636. [Link]

- Various Authors. Experimental methods for x-ray diffraction. Crystallographic Growth. [Link]

- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5713-5722. [Link]

- University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

- N'guessan, B. H., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.

- More, S. S., et al. (2023). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives. The Nucleus, 60(1), 35-43. [Link]

- Završnik, D., et al. (2015). Chemical reactivity and stability predictions of some coumarins by means of DFT calculations. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 44, 21-24. [Link]

- Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2.

- More, S. S., et al. (2023). DFT-Based Quantum Chemical Analysis of Coumarin Derivatives.

- More, S. S., et al. (2023).

- Mehariya, K. R., et al. (2017).

- PubChem. This compound.

- Stana, A., et al. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 28(15), 5789. [Link]

- Rostom, B., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology. [Link]

- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]

- Pardeshi, S., et al. (2009). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry, 48A, 1495-1498. [Link]

- Parveen, M., et al. (2011). 7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3201. [Link]

- Živanović, M. N., et al. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. International Journal of Molecular Sciences, 23(2), 941. [Link]

- Jiang, Y., et al. (2016). 7-Hydroxy-4-(hydroxymethyl)coumarin.

- PubChem. 4-Hydroxycoumarin.

- J&K Scientific. This compound. [Link]

- Molbase. 4-HYDROXY-6 7-DIMETHYLCOUMARIN 98 Product Description. [Link]

Sources

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. sciepub.com [sciepub.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]

- 9. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 10. researchgate.net [researchgate.net]

- 11. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Quantum Yield of 4-Hydroxy-6,7-dimethylcoumarin in Ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of fluorescent probes and molecular imaging, coumarin derivatives stand out for their remarkable photophysical properties and structural versatility. Among these, 4-Hydroxy-6,7-dimethylcoumarin is a compound of significant interest due to its potential applications in cellular imaging and as a scaffold in drug discovery. A critical parameter that governs its efficacy as a fluorophore is its fluorescence quantum yield (ΦF), a measure of the efficiency of photon emission after absorption. This technical guide, prepared for the discerning scientific professional, provides a comprehensive overview of the theoretical underpinnings and a field-proven, self-validating experimental protocol for the determination of the fluorescence quantum yield of this compound in ethanol.

The Scientific Imperative: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. It is a fundamental photophysical property that dictates the brightness of a fluorescent molecule. For researchers in drug development and cellular biology, a high quantum yield is often a prerequisite for sensitive and reliable detection in fluorescence-based assays and imaging techniques.

The quantum yield of a coumarin derivative is intricately linked to its molecular structure and the surrounding environment. Key factors influencing the fluorescence quantum yield of coumarins include:

-

Molecular Structure: The nature and position of substituents on the coumarin ring are paramount. Electron-donating groups, such as the hydroxyl group at the 4-position and the methyl groups at the 6- and 7-positions of the target molecule, are known to enhance fluorescence intensity.

-

Solvent Environment: The polarity and viscosity of the solvent play a crucial role. Polar solvents can influence the energy levels of the excited state, thereby affecting the quantum yield.

-

pH of the Solution: For coumarins with ionizable groups like the hydroxyl group, pH can significantly alter the electronic structure and, consequently, the fluorescence properties.

-

Concentration: At high concentrations, aggregation-caused quenching (ACQ) can lead to a decrease in fluorescence intensity.

Theoretical Framework for Quantum Yield Determination: The Comparative Method

The determination of the absolute fluorescence quantum yield is a complex process requiring specialized instrumentation. A more accessible and widely accepted approach is the relative quantum yield measurement, also known as the comparative method. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

The relative fluorescence quantum yield (ΦF(S)) of the sample can be calculated using the following equation:

ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (ηS2 / ηR2)

Where:

-

ΦF(R) is the fluorescence quantum yield of the reference standard.

-

IS and IR are the integrated fluorescence intensities of the sample and the reference, respectively.

-

AS and AR are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

ηS and ηR are the refractive indices of the sample and reference solutions, respectively. When the same solvent is used for both, this term cancels out.

Experimental Protocol: A Self-Validating Workflow for Determining the Fluorescence Quantum Yield of this compound in Ethanol

This protocol is designed to provide a robust and reliable determination of the fluorescence quantum yield of this compound in ethanol using the comparative method with Rhodamine B as the standard.

Materials and Instrumentation

-

Compound of Interest: this compound

-

Reference Standard: Rhodamine B (ΦF = 0.70 in ethanol)[1]

-

Solvent: Spectroscopy grade ethanol

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Calibrated micropipettes

-

Volumetric flasks (Class A)

-

Quartz cuvettes (1 cm path length)

-

Step-by-Step Experimental Procedure

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of this compound in ethanol (e.g., 1 mM).

-

Accurately prepare a stock solution of Rhodamine B in ethanol (e.g., 1 mM).

-

Expert Insight: The accuracy of the stock solution concentrations is critical for the final calculation. Use a calibrated analytical balance and Class A volumetric flasks.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both this compound and Rhodamine B in ethanol.

-

The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the respective excitation wavelengths. This range helps to avoid inner filter effects.

-

Trustworthiness Check: Preparing a series of dilutions allows for the creation of a calibration curve, which provides a more accurate determination of the relationship between absorbance and fluorescence intensity compared to a single-point measurement.

-

-

Spectroscopic Measurements - Absorbance:

-

Record the UV-Vis absorption spectra of all working solutions of this compound and Rhodamine B.

-

Determine the absorbance at the chosen excitation wavelength for each solution. For this experiment, we will excite both the sample and the standard at the absorption maximum of this compound. While no specific absorption maximum for this compound in ethanol was found in the literature, related 4-hydroxycoumarin derivatives show absorption in the UV region. For the purpose of this guide, a hypothetical absorption maximum of 350 nm will be used. The actual absorption maximum should be experimentally determined.

-

Causality: The absorbance values are directly proportional to the number of photons absorbed, a key parameter in the quantum yield calculation.

-

-

Spectroscopic Measurements - Fluorescence:

-

Set the excitation wavelength on the fluorometer to the determined absorption maximum of this compound (e.g., 350 nm).

-

Record the fluorescence emission spectra of all working solutions of this compound and Rhodamine B. The emission scan range should encompass the entire emission profile of both compounds. Based on literature for similar compounds, a range of 400 nm to 700 nm is recommended.[2]

-

Expert Insight: Ensure that the excitation and emission slit widths are kept constant for all measurements to maintain consistency.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum.

-

For both this compound and Rhodamine B, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets. The slope of these lines (mS for the sample and mR for the reference) represents the relationship between fluorescence and absorbance.

-

Self-Validating System: A linear relationship with a high correlation coefficient (R2 > 0.99) validates the data and confirms that the measurements were performed in a concentration range free from significant inner filter effects or aggregation.

-

-

Calculation of the Fluorescence Quantum Yield:

-

Calculate the fluorescence quantum yield of this compound using the following formula:

ΦF(Sample) = ΦF(Reference) * (mSample / mReference)

(Since the solvent is the same for both sample and reference, the refractive index term is omitted).

-

Visualization of the Experimental Workflow

Caption: Workflow for the determination of relative fluorescence quantum yield.

Quantitative Data Summary

| Compound | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (ΦF) |

| This compound | Ethanol | To be determined experimentally | 420 - 460 nm (expected range)[2] | To be determined |

| Rhodamine B (Reference) | Ethanol | 543 nm | ~570 nm | 0.70[1] |

Conclusion and Future Perspectives

The determination of the fluorescence quantum yield of this compound in ethanol is a critical step in harnessing its full potential in various scientific applications. The presented experimental protocol, grounded in the principles of the comparative method, offers a robust and self-validating approach for researchers. The lack of a definitive literature value for the quantum yield of this specific compound underscores the importance of rigorous experimental characterization. By following this guide, scientists and drug development professionals can confidently and accurately determine this key photophysical parameter, thereby enabling the informed design and application of novel fluorescent probes and therapeutics. Future studies should focus on the systematic evaluation of the photophysical properties of a broader range of substituted 4-hydroxycoumarins to establish a comprehensive structure-property relationship database.

References

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Oregon Medical Laser Center. (n.d.). Rhodamine B.

- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Royal Society of Chemistry. (n.d.). A Fluorescent Molecular Probe for the Identification of Zinc and Cadmium Salts by Excited State Charge Transfer Modulation - Supporting Information.

- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.

Sources

- 1. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00762A [pubs.rsc.org]

- 2. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-6,7-dimethylcoumarin Derivatives

Introduction

Coumarins, a class of benzopyran-2-one compounds, are prevalent in the plant kingdom and form the structural core of numerous molecules with significant pharmacological properties.[1][2][3] Among the vast coumarin family, 4-hydroxycoumarin derivatives have garnered substantial attention due to their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][4][5][6] The strategic placement of substituents on the coumarin scaffold allows for the fine-tuning of these biological properties. This guide focuses specifically on the derivatives of 4-hydroxy-6,7-dimethylcoumarin, exploring the chemical basis for their diverse biological activities and the experimental methodologies used to elucidate them. The dimethyl substitution at the C6 and C7 positions of the benzene ring significantly influences the molecule's lipophilicity and electronic properties, thereby impacting its interaction with biological targets.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, mechanisms of action, and therapeutic potential of these promising compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

I. The this compound Scaffold: A Privileged Structure

The this compound core is a versatile platform for the development of novel therapeutic agents. The 4-hydroxy group is a key structural feature, crucial for the anticoagulant activity of many derivatives, as it is involved in the antagonism of vitamin K.[4][7][8] The methyl groups at positions 6 and 7 enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. Furthermore, modifications at the C3 position are a common strategy for synthesizing a diverse library of derivatives with a wide range of biological activities.[5]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives often begins with a Pechmann condensation, a classic method for coumarin synthesis involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[5] Subsequent modifications, particularly at the highly reactive C3 position, allow for the introduction of various functional groups, leading to compounds with diverse pharmacological profiles.[5]

General Synthetic Protocol: Pechmann Condensation

A common route to synthesize the this compound scaffold is through the Pechmann condensation of 3,4-dimethylphenol with a suitable β-ketoester, such as diethyl malonate, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Combine 3,4-dimethylphenol and diethyl malonate in a round-bottom flask.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-

Heating: Heat the reaction mixture at a specified temperature for several hours to drive the condensation and cyclization.

-

Work-up: Pour the cooled reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

II. Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a remarkable array of biological activities, which are detailed in the following sections.

A. Anticoagulant Activity

The most well-known biological activity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[4][7] These compounds act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase (VKOR).[4][8] This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors, including prothrombin (Factor II), VII, IX, and X.[7]

Mechanism of Anticoagulation

The anticoagulant activity is critically dependent on the 4-hydroxy group and a lipophilic substituent at the C3 position.[7][8] The 4-hydroxycoumarin moiety mimics the structure of vitamin K, allowing it to bind to the active site of VKOR and prevent the recycling of vitamin K epoxide to its active, reduced form.

Caption: Mechanism of anticoagulant action of 4-hydroxycoumarin derivatives.

Evaluation of Anticoagulant Activity

The anticoagulant potential of these derivatives is typically assessed using in vivo models by measuring the prothrombin time (PT), which is the time it takes for plasma to clot after the addition of thromboplastin.[7]

Experimental Protocol: Prothrombin Time (PT) Assay

-

Animal Model: Administer the test compound to laboratory animals (e.g., mice or rabbits).

-

Blood Collection: After a specific time, collect blood samples via cardiac puncture into tubes containing an anticoagulant like sodium citrate.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

PT Measurement: Add a thromboplastin reagent to the plasma and measure the time until a clot forms. An increased PT compared to a control group indicates anticoagulant activity.

B. Anticancer Activity

Several 4-hydroxycoumarin derivatives have demonstrated significant anticancer properties.[4][5][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways dysregulated in cancer.[5][9][10]

Mechanisms of Anticancer Action

-

Induction of Apoptosis: Some derivatives can induce programmed cell death by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2.[5] They can also activate caspases, which are key executioners of apoptosis.[10]

-

Cell Cycle Arrest: Certain compounds can halt the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, preventing cancer cell proliferation.[9]

-

Inhibition of Signaling Pathways: These derivatives can interfere with critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[10][11]

Caption: Proposed anticancer mechanisms of 4-hydroxycoumarin derivatives.

Evaluation of Anticancer Activity

The anticancer potential of these compounds is evaluated using various in vitro assays on different cancer cell lines.

| Assay | Purpose | Typical Cell Lines |

| MTT Assay | Measures cell viability and proliferation. | MCF-7 (breast), HeLa (cervical), A549 (lung) |

| Flow Cytometry | Analyzes cell cycle distribution and apoptosis. | Various cancer cell lines |

| Western Blotting | Detects the expression levels of key proteins involved in apoptosis and cell signaling. | Relevant cancer cell lines |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

C. Antimicrobial and Antioxidant Activities

Many coumarin derivatives, including those with the this compound scaffold, exhibit significant antimicrobial and antioxidant properties.[1][12][13][14]

Antimicrobial Activity

These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][3][12] The exact mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antioxidant Activity

The antioxidant activity of these derivatives is attributed to their ability to scavenge free radicals and chelate metal ions.[1][13] The phenolic hydroxyl group at the C4 position can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]

Evaluation of Antimicrobial and Antioxidant Activities

| Activity | Common Assay | Principle |

| Antimicrobial | Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth. |

| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[13] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

-

Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature.

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a certain period. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to a control.

III. Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

C3 Position: The nature of the substituent at the C3 position is a major determinant of the type and potency of biological activity. Large, lipophilic groups are often required for anticoagulant activity, while other substituents can confer anticancer or antimicrobial properties.[8]

-

4-Hydroxy Group: This group is essential for anticoagulant activity and contributes to the antioxidant properties of these compounds.[2][7]

-

6,7-Dimethyl Groups: These methyl groups influence the lipophilicity and electronic distribution of the molecule, which can affect its bioavailability and interaction with biological targets.

IV. Future Perspectives and Conclusion

Derivatives of this compound represent a promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis and the potential for diverse structural modifications make them an attractive scaffold for the development of new drugs.[5] Further research focusing on optimizing their potency, selectivity, and pharmacokinetic properties is crucial for their translation into clinical applications. The exploration of novel derivatives and a deeper understanding of their mechanisms of action will continue to be a vibrant area of research in medicinal chemistry and drug discovery.

References

- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

- Tataringa, G., & Zbancioc, A.-M. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen. [Link]

- Tataringa, G., & Zbancioc, A.-M. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Google Books.

- Al-Warhi, T., Sabt, A., & Al-Shar'i, N. (2023). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-8. [Link]

- Tataringa, G., & Zbancioc, A.-M. (2018). Coumarin Derivatives with Antimicrobial and Antioxidant Activities.

- Rudhani, I., et al. (2016). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 9(1), 49-54. [Link]

- Wikipedia. (n.d.). 4-Hydroxycoumarins. [Link]

- Trombetta, D., et al. (2008). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Molecules, 13(1), 124-133. [Link]

- Wikipedia. (n.d.). 4-Hydroxycoumarin. [Link]

- Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29-35. [Link]

- Li, N., et al. (2024). Anticancer mechanism of coumarin-based derivatives. European Journal of Medicinal Chemistry, 269, 116301. [Link]

- Chen, Y.-F., et al. (2012). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10846-10867. [Link]

- Maj, M., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 24(13), 10927. [Link]

- J&K Scientific. (n.d.). This compound. [Link]

- Glisic, S., et al. (2021). Synthesis, structural characterization, biological activity and molecular docking study of 4,7-dihydroxycoumarin modified by aminophenol derivatives. Journal of Molecular Structure, 1231, 129955. [Link]

- Jung, J.-C., & Park, O.-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- El-Sayed, M., & El-Agrody, A. M. (2016). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-13. [Link]

- Zhang, Y., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 29(5), 1121. [Link]

- Kumar, D., et al. (2020). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 36(2), 304-311. [Link]

- Zavrsnik, D., et al. (2011). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Bosnian Journal of Basic Medical Sciences, 11(4), 241-246. [Link]

- Patel, R. V., et al. (2023). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Molecules, 28(13), 5190. [Link]